molecular formula C14H20BNO4 B12509870 n-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

n-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B12509870
M. Wt: 277.13 g/mol
InChI Key: GYTYGEHJHDVKQF-UHFFFAOYSA-N
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Description

N-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 1204742-77-7) is a boronate ester-functionalized benzamide derivative. Its molecular formula is C₁₄H₁₈BNO₄, with an average molecular weight of 275.11 g/mol (monoisotopic mass: 275.1334). The compound features a methoxy (-OCH₃) group at the aromatic meta-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. This structure is critical for applications in Suzuki-Miyaura cross-coupling reactions, where boronate esters act as key intermediates in carbon-carbon bond formation .

Properties

Molecular Formula

C14H20BNO4

Molecular Weight

277.13 g/mol

IUPAC Name

N-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)11-8-6-7-10(9-11)12(17)16-18-5/h6-9H,1-5H3,(H,16,17)

InChI Key

GYTYGEHJHDVKQF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NOC

Origin of Product

United States

Preparation Methods

Typical Procedure

  • Substrate Preparation : 3-Bromo-N-methoxy-N-methylbenzamide is synthesized via bromination of N-methoxy-N-methylbenzamide or direct coupling of 3-bromobenzoic acid derivatives with N-methoxy-N-methylamine.
  • Borylation Reaction :
    • Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%)
    • Base : KOAc or K₂CO₃ (2–3 equiv)
    • Solvent : 1,4-Dioxane or toluene
    • Conditions : 80–100°C under inert atmosphere for 12–24 hours.

Example :

Substrate Catalyst Base Solvent Temp (°C) Time (h) Yield (%)
3-Bromo-N-methoxybenzamide Pd(dppf)Cl₂ KOAc 1,4-Dioxane 80 16 85–93

Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with B₂pin₂, and reductive elimination to form the boronate ester.

Directed C–H Borylation

Recent advances in transition-metal-catalyzed C–H activation enable direct borylation of benzamide derivatives without prehalogenation. Iridium or rhodium catalysts with directing groups (e.g., amides) facilitate regioselective borylation at the meta position.

Protocol for Ir-Catalyzed Borylation

  • Catalyst : [Ir(OMe)(cod)]₂ with Si,S-ligands (3 mol%)
  • Boron Source : B₂pin₂ (1.2 equiv)
  • Solvent : 2-Me-THF
  • Conditions : 80°C for 16 hours.

Example :

Substrate Catalyst Ligand Yield (%)
N-Methoxybenzamide [Ir(OMe)(cod)]₂ Si,S-ligand 60–72

Limitations :

  • Requires stoichiometric B₂pin₂.
  • Lower yields compared to Miyaura borylation due to competing side reactions.

Nickel-Catalyzed Borylation

Nickel catalysts offer a cost-effective alternative for C–H borylation under mild conditions. This method is particularly useful for electron-rich arenes but requires optimized ligands.

Representative Conditions

  • Catalyst : Ni(cod)₂ with N-heterocyclic carbene (NHC) ligands
  • Additive : NaOtBu
  • Solvent : Methylcyclohexane
  • Conditions : 80°C for 16 hours.

Outcome :

  • Yields: 50–70% for meta-borylation of benzamides.
  • Advantage : Tolerates bulky substituents on the aryl ring.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range (%)
Miyaura Borylation High yield, scalability Requires halogenated precursors 85–93
Directed C–H Borylation No prehalogenation Moderate yields, expensive ligands 60–72
Nickel Catalysis Cost-effective, broad substrate scope Sensitivity to oxygen/moisture 50–70

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to enhance efficiency:

  • Catalyst Loading : Reduced to 0.5–1 mol% Pd.
  • Solvent Recovery : 1,4-Dioxane is recycled via distillation.
  • Purity Control : Column chromatography or crystallization in ethanol ensures >98% purity.

Emerging Techniques

  • Photocatalytic Borylation : Visible-light-driven protocols using organic photocatalysts (e.g., eosin Y) are under investigation for greener synthesis.
  • Electrochemical Methods : Anodic oxidation enables borylation without external oxidants but remains in exploratory stages.

Chemical Reactions Analysis

Types of Reactions

n-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

n-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The amide group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzamide derivatives containing boronate ester groups. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Boronate Ester Benzamides

Compound Name Substituents Molecular Formula Molecular Weight Key Features Applications References
N-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Methoxy (-OCH₃) at position 3 C₁₄H₁₈BNO₄ 275.11 Electron-donating methoxy group enhances boronate stability; optimized for cross-coupling reactions. Suzuki-Miyaura coupling intermediates, drug discovery.
N-(3-Chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Chloropropyl (-CH₂CH₂CH₂Cl) at position 4 C₁₆H₂₃BClNO₃ 331.73 Chlorine substituent increases electrophilicity; potential for halogenated drug scaffolds. Targeted covalent inhibitors, agrochemicals.
N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Ethyl (-CH₂CH₃) and fluoro (-F) at positions 2 and 5 C₁₅H₂₁BFNO₃ 293.15 Fluorine enhances metabolic stability and bioavailability; electron-withdrawing effects. PET radiotracers, CNS therapeutics.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Dimethylamino (-N(CH₃)₂) at position 4 C₁₆H₂₃BNO₃ 288.18 Tertiary amine improves solubility in polar solvents; steric hindrance affects reactivity. Polymer chemistry, ligand design.
N-(Cyanomethyl)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Cyanomethyl (-CH₂CN) and methyl (-CH₃) at positions 2 and 3 C₁₆H₂₁BN₂O₃ 300.17 Cyano group enables click chemistry; methyl enhances lipophilicity. Bioconjugation, fluorescent probes.

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: Electron-donating groups (e.g., methoxy in the target compound) stabilize the boronate ester, making it less reactive but more stable under basic conditions. This is advantageous for storage and handling . Electron-withdrawing groups (e.g., fluorine in , cyano in ) increase electrophilicity, accelerating cross-coupling reactions but reducing shelf-life due to hydrolysis sensitivity.

Biological Applications :

  • Fluorinated analogs (e.g., ) are prioritized in drug discovery for improved metabolic stability and blood-brain barrier penetration.
  • Chlorinated derivatives (e.g., ) are used in covalent inhibitor design, leveraging halogen-bonding interactions with target proteins.

Synthetic Utility: The methoxy-substituted compound (target) is favored in Suzuki-Miyaura reactions due to balanced reactivity and stability . Cyanomethyl-substituted variants (e.g., ) are niche tools for bioorthogonal chemistry, enabling late-stage functionalization of biomolecules.

Solubility and Stability: Polar substituents (e.g., dimethylamino in ) enhance aqueous solubility, critical for in vitro assays. Hydrophobic groups (e.g., ethyl in ) improve membrane permeability but may complicate purification.

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